molecular formula C5H8FN3 B13631523 3-Ethyl-4-fluoro-1H-pyrazol-5-amine

3-Ethyl-4-fluoro-1H-pyrazol-5-amine

Cat. No.: B13631523
M. Wt: 129.14 g/mol
InChI Key: JSPSWHDHHBHHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-fluoro-1H-pyrazol-5-amine is an organic compound with the molecular formula C5H8FN3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-fluoro-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with 4-fluorobenzoyl chloride, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-fluoro-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethyl-4-fluoro-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Ethyl-4-fluoro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

3-Ethyl-4-fluoro-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H8FN3

Molecular Weight

129.14 g/mol

IUPAC Name

5-ethyl-4-fluoro-1H-pyrazol-3-amine

InChI

InChI=1S/C5H8FN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9)

InChI Key

JSPSWHDHHBHHET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.